![molecular formula C27H30O3 B12555280 4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl CAS No. 192565-10-9](/img/structure/B12555280.png)
4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentanol and an appropriate leaving group.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the biphenyl derivative with an allyl halide under basic conditions to form the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the biphenyl core or the functional groups, leading to hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
In biological and medical research, biphenyl derivatives are often studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including liquid crystals and polymers. Their structural properties can impart desirable characteristics to these materials.
作用機序
The mechanism of action of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
4-(Pentyloxy)-4’-methoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group.
4-(Pentyloxy)-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the methoxy group.
4-(Pentyloxy)-4’-bromo-1,1’-biphenyl: Contains a bromine atom instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the pentyloxy and prop-2-en-1-yloxy groups in 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl imparts unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions. These characteristics can make it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
192565-10-9 |
|---|---|
分子式 |
C27H30O3 |
分子量 |
402.5 g/mol |
IUPAC名 |
1-(4-pentoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C27H30O3/c1-3-5-6-20-29-26-15-9-23(10-16-26)24-11-17-27(18-12-24)30-21-22-7-13-25(14-8-22)28-19-4-2/h4,7-18H,2-3,5-6,19-21H2,1H3 |
InChIキー |
OVGDBXAZENFSFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


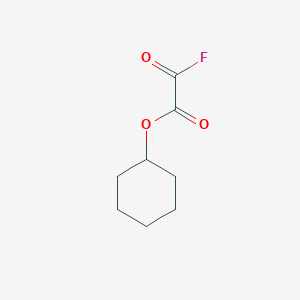
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
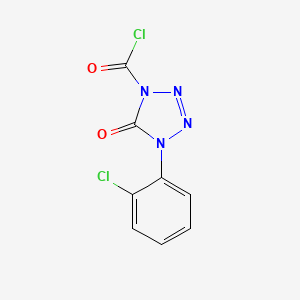
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
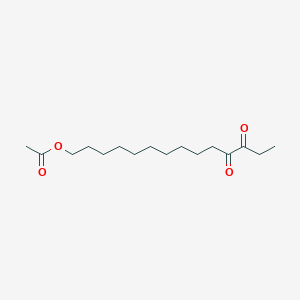
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)

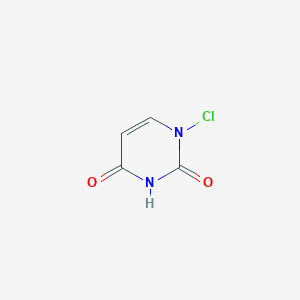


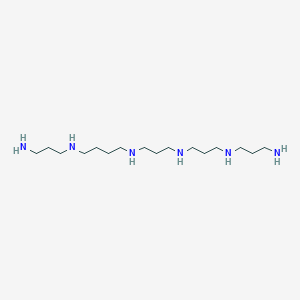
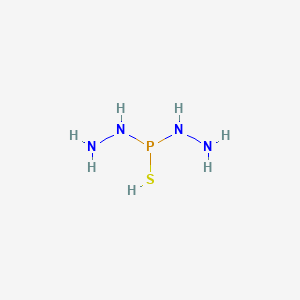
methanone](/img/structure/B12555267.png)
methanone](/img/structure/B12555291.png)
